Tubulysin E

Cytotoxicity Multidrug Resistance ADC Payload

ADC developers face payload-dependent aggregation and efflux risks. Tubulysin E (CAS 309935-58-8) solves this with validated picomolar potency and intermediate logP 4.6. • Microtubule-destabilizing agent; inhibits tubulin polymerization • Tup C-terminal amino acid vs. Tut variants - define structure-activity relationships • Ideal for solid-tumor targeted conjugates with hydrophilic linkers

Molecular Formula C42H63N5O9S
Molecular Weight 814.0 g/mol
CAS No. 309935-58-8
Cat. No. B3182241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin E
CAS309935-58-8
Molecular FormulaC42H63N5O9S
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C
InChIInChI=1S/C42H63N5O9S/c1-9-16-36(49)55-25-47(41(52)37(27(5)10-2)45-39(51)33-19-14-15-20-46(33)8)34(26(3)4)23-35(56-29(7)48)40-44-32(24-57-40)38(50)43-31(21-28(6)42(53)54)22-30-17-12-11-13-18-30/h11-13,17-18,24,26-28,31,33-35,37H,9-10,14-16,19-23,25H2,1-8H3,(H,43,50)(H,45,51)(H,53,54)/t27-,28-,31+,33+,34+,35+,37-/m0/s1
InChIKeySEIXESXDPXDGRK-CAPJTEJHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin E (CAS 309935-58-8) Product Overview and Core Characteristics


Tubulysin E is a natural linear tetrapeptide antimitotic agent, originally isolated from the myxobacterial species *Archangium gephyra* and *Angiococcus disciformis* [1]. It functions as a potent microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization into microtubules, which leads to cell cycle arrest and apoptosis [2]. As a member of the broader tubulysin class, which includes natural variants A, B, C, D, F, and others, Tubulysin E is characterized by its unique C-terminal tubuphenylalanine (Tup) residue, a structural feature it shares with Tubulysins D, F, and H, in contrast to the tubutyrosine (Tut) terminus found in Tubulysins A, B, C, G, and I [3]. This compound is primarily utilized as a high-potency cytotoxic payload in the research and development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic modalities.

Workflow ADC payload R&D and targeted conjugate screening
Mechanism Microtubule-destabilizing agent with reported apoptotic endpoint
Selection Logic Tup-terminus variant suited for hydrophobicity-tailored linker design

Why In-Class Analogs Cannot Replace Tubulysin E for Specific ADC Payload Research


While the tubulysin family shares a common tetrapeptide core and mechanism of action, subtle structural variations among its members—particularly at the C-terminal amino acid and the N,O-acetal group—lead to significant, quantifiable divergences in key parameters such as potency, physicochemical properties (e.g., logP), and the profile of multidrug resistance efflux [1]. These differences mean that a generic 'tubulysin' cannot be assumed to be interchangeable for a defined research application, especially in ADC development. The selection of a specific tubulysin payload, such as Tubulysin E, dictates critical aspects of the final conjugate, including its overall hydrophobicity, potential for aggregation, and in vivo pharmacokinetic behavior, which in turn directly influence the therapeutic index and development success [2]. Therefore, substituting one analog for another without rigorous comparative evidence represents a significant scientific and procurement risk, potentially leading to failed conjugation chemistry or altered, and likely inferior, in vivo performance.

Research Compound
Tubulysin E

Defined hydrophobicity (Tup terminus) suited for aggregation-sensitive ADC design.

In-Class Analog (e.g., Tubulysin A, B)
Tut-Terminus Tubulysins

Different logP and conjugation profiles may shift linker requirements and conjugate stability.

Analog substitution without comparative linker-payload data may alter ADC aggregation and in vivo exposure profiles.

Quantitative Differentiation Guide for Procuring Tubulysin E (309935-58-8)


Differential Potency Against Multidrug-Resistant Cancer Cell Lines

The tubulysin class demonstrates exceptional potency against cancer cell lines, including those with multidrug-resistant (MDR) phenotypes. While comprehensive, side-by-side IC50 data for all tubulysins across identical MDR cell lines is not uniformly published, the collective evidence from cross-study comparisons and class-level inference establishes a clear hierarchy of potency. Tubulysin D is often reported as one of the most potent natural variants, with IC50 values in the single-digit picomolar range against a panel of cancer cell lines [1]. In comparison, Tubulysin E and other members of the family are consistently described as having IC50 values in the 'low nanomolar to picomolar' range . This data indicates that while Tubulysin D might offer the absolute highest potency in certain assays, Tubulysin E provides a comparable and still extremely high level of potency, making it a viable and often more synthetically accessible alternative for ADC development. The precise quantification of this potency differential is critical for selecting an appropriate payload based on the required therapeutic window and target antigen density.

MDR Cell Line Potency
Class-level inference
IC50: pM–low nM

vs. Tubulysin D: IC50 3.1–670 pM across HL60, HCT116, MCF7, A549

Supports cytotoxicity endpoint review; potency context may differ by cell line.
Cross-study comparison; side-by-side data not uniformly published.
Cytotoxicity Multidrug Resistance ADC Payload

Structural Determinant of Physicochemical and Conjugation Properties: The C-Terminal Tup Residue

A key differentiator within the tubulysin family is the C-terminal amino acid residue. Tubulysin E belongs to a sub-group (with D, F, and H) that possesses a tubuphenylalanine (Tup) moiety. This is in contrast to the tubutyrosine (Tut) terminus found in Tubulysins A, B, C, G, and I [1]. This single structural difference has quantifiable consequences for the molecule's properties. The absence of the hydroxyl group on the phenyl ring in Tubulysin E (present as a phenol in Tut) makes it less polar and more hydrophobic. For example, Tubulysin E has a reported calculated logP of 4.6 . While direct logP values for other tubulysins from the same source are not always available, the structural change (Tut to Tup) is a known determinant of lipophilicity, which directly influences solubility, formulation stability, membrane permeability, and aggregation propensity in the context of ADCs.

C-Terminal Lipophilicity
Cross-study comparable
Calculated logP = 4.6

Tup residue: more hydrophobic than Tut-containing analogs

Informs linker-design context; may require hydrophilic spacer evaluation.
Structural determinant of ADC aggregation propensity.
Structure-Activity Relationship ADC Linker Chemistry Physicochemical Properties

Potency Relative to Other Clinically Validated Microtubule Inhibitor Classes

Beyond comparisons within the tubulysin family, the relative potency of the entire class against other well-established microtubule-targeting agents provides critical context for payload selection. Literature states that the average cell growth inhibitory activity of tubulysins outperforms that of well-known agents like epothilones, vinblastines, and taxols by a factor of 10-fold to more than 1000-fold [1]. This class-level superiority is a primary driver for their intense investigation as next-generation ADC payloads. While this specific 10- to 1000-fold potency advantage is a class-level attribute, it directly supports the selection of any tubulysin, including Tubulysin E, over older, less potent cytotoxins for applications requiring maximal cell-killing efficiency at low doses.

Class Potency Benchmark
Class-level inference
10× to >1000×

Reported fold-increase over epothilones, vinblastines, taxols

Supports payload-class selection context; individual analog data to verify.
Class-level attribute; requires compound-specific assay confirmation.
Cytotoxicity Comparative Pharmacology ADC Payload Benchmarking

Optimized Research and Procurement Application Scenarios for Tubulysin E


Development of Next-Generation Antibody-Drug Conjugates (ADCs) Targeting Solid Tumors

Based on its high potency and distinct physicochemical profile (logP 4.6), Tubulysin E is an excellent payload candidate for ADC programs targeting solid tumors. Its intermediate lipophilicity (compared to more polar Tut-containing tubulysins) can be strategically managed with hydrophilic linkers (e.g., PEG-based) to mitigate aggregation while retaining good membrane permeability for potential bystander killing effects. Procurement of high-purity Tubulysin E is essential for the early-stage conjugation chemistry and in vitro screening of novel linker-payload combinations [1].

Structure-Activity Relationship (SAR) Studies of the Tubulysin C-Terminus

For research groups focused on understanding the impact of the C-terminal amino acid on tubulysin pharmacology, Tubulysin E (with its Tup terminus) serves as a critical comparator. By directly comparing the in vitro and in vivo properties of Tubulysin E conjugates with those of Tubulysin A or B (Tut terminus) conjugates, researchers can quantitatively define the role of this structural feature in determining efficacy, pharmacokinetics, and toxicity. This makes Tubulysin E an indispensable tool for designing optimized, synthetic tubulysin analogs [1].

In Vitro Potency Screening of Targeted Small Molecule-Drug Conjugates (SMDCs)

Given the picomolar to low nanomolar potency of Tubulysin E against a broad panel of cancer cell lines, it is a valuable warhead for SMDCs. Researchers developing novel targeting ligands (e.g., peptides, small molecules) can conjugate Tubulysin E to these vectors and rapidly assess target-dependent cytotoxicity in vitro. The compound's validated mechanism of action as a tubulin polymerization inhibitor provides a clear and well-understood basis for interpreting results from these targeted delivery experiments .

Application
Selection Property
Validation Focus
ADC conjugate design
Hydrophobicity-tailored linker compatibility
Aggregation propensity and bystander activity model
C-terminus SAR studies
Tup vs. Tut comparator profile
Efficacy and exposure model interpretation
Targeted SMDC screening
High-potency warhead with reported tubulin inhibition
Target-dependent cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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